Kira8 (Hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kira8 (Hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer .
Industrial Production Methods
Industrial production methods for Kira8 (Hydrochloride) are not publicly disclosed. it is known that the compound is produced under stringent conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Kira8 (Hydrochloride) primarily undergoes:
Substitution Reactions: These involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in reactions involving Kira8 (Hydrochloride) include various solvents like dimethyl sulfoxide (DMSO) and ethanol. Reaction conditions often involve controlled temperatures and pH adjustments .
Major Products Formed
The major products formed from reactions involving Kira8 (Hydrochloride) depend on the specific reagents and conditions used. Typically, these reactions aim to modify the compound for specific research applications .
Scientific Research Applications
Kira8 (Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of IRE1α inhibitors.
Biology: Employed in research on cellular stress responses and protein folding diseases.
Medicine: Investigated for its potential therapeutic effects in diseases like multiple myeloma and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the UPR pathway.
Mechanism of Action
Kira8 (Hydrochloride) exerts its effects by allosterically inhibiting the RNase activity of IRE1α. This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, thereby reducing the UPR. The compound also blocks IRE1α oligomerization and reduces apoptosis driven by IRE1α .
Comparison with Similar Compounds
Similar Compounds
KIRA6: Another IRE1α inhibitor with similar properties but less potency compared to Kira8 (Hydrochloride).
4μ8C: An effective and specific IRE1 RNase inhibitor with an IC50 of 76 nM.
MKC8866: A selective IRE1 RNase inhibitor used in cancer research.
Uniqueness
Kira8 (Hydrochloride) is unique due to its high potency and selectivity for IRE1α. It has a lower IC50 value compared to other similar compounds, making it a more effective inhibitor .
Properties
Molecular Formula |
C31H30Cl2N6O3S |
---|---|
Molecular Weight |
637.6 g/mol |
IUPAC Name |
2-chloro-N-[6-methyl-5-[3-[2-[[(3R)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m1./s1 |
InChI Key |
CNWIPRHGMZTPSB-ZMBIFBSDSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@@H]6CCCNC6.Cl |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl |
Origin of Product |
United States |
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